
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring fused with a benzamide moiety, along with a cyano group and a propoxy group
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiophene intermediate with a suitable benzoyl chloride derivative.
Attachment of the Propoxy Group: The propoxy group is introduced through an etherification reaction using a propyl alcohol derivative.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide can be compared with other similar compounds, such as:
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthalenecarboxamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide?
The synthesis typically involves coupling reactions between substituted benzothiophene precursors and benzamide derivatives. For example, acylation of 2-aminothiophene derivatives with activated carboxylic acids (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane) is a key step . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with gradients like ethyl acetate/hexane . Hazardous reagents (e.g., benzoyl chlorides) require rigorous safety protocols .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c), with lattice parameters refined using programs like SHELXL . Key structural features include envelope conformations in the tetrahydrobenzothiophene ring and intramolecular N–H⋯O hydrogen bonds forming S(6) motifs . Weak π-π interactions (Cg–Cg distances ~3.9 Å) are observed in packing .
Q. What analytical techniques validate purity and structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and connectivity, while high-resolution mass spectrometry (HRMS) verifies molecular weight . Purity is assessed via HPLC, and thermal stability is evaluated using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement be resolved?
Discrepancies arise from disordered solvent molecules or hydrogen atom placement. Full-matrix least-squares refinement (SHELXL) with restraints for isotropic displacement parameters (e.g., riding model for H-atoms) improves accuracy . Contradictions in residual electron density maps may require re-examining data collection (e.g., absorption corrections, twinning) .
Q. What methodological considerations optimize amide coupling reactions for this compound?
Key factors include:
- Solvent choice : Dichloromethane or acetonitrile for solubility and low nucleophilicity .
- Catalysts : EDC with N-hydroxysuccinimide (NHS) enhances coupling efficiency .
- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., cyano groups) .
- Workup : Quenching with ice-water minimizes side reactions; silica gel chromatography removes unreacted reagents .
Q. How are ring puckering effects in the tetrahydrobenzothiophene moiety analyzed?
Cremer-Pople puckering coordinates (θ, φ, ψ) quantify deviations from planarity . For example, θ = 0.5° and φ = 126.7° indicate an envelope conformation in the cyclohexene ring . Computational tools (e.g., Mercury software) visualize puckering and compare with related structures .
Q. How to evaluate the compound’s interaction with biological targets?
- Enzyme assays : Measure inhibition constants (Kᵢ) for targets like kinases or adenosine receptors .
- Molecular docking : Use software (AutoDock Vina) to predict binding modes, leveraging crystallographic data for force field parameterization .
- Pharmacokinetics : Assess metabolic stability via liver microsome assays and plasma protein binding .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on biological activity?
Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Validate using orthogonal methods:
- Compare IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radiometric).
- Cross-reference with structural analogs (e.g., substituent effects on benzamide or thiophene moieties) .
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Q. Why do computational models and experimental data diverge in conformational analysis?
- Force field limitations : Density functional theory (DFT) calculations (B3LYP/6-31G*) may better predict torsional angles than molecular mechanics .
- Crystal packing effects : Solid-state conformations (via SC-XRD) differ from solution-phase NMR data due to intermolecular forces .
Q. Methodological Tables
Table 1: Key Crystallographic Parameters
Parameter | Value | Reference |
---|---|---|
Space group | P2₁/c | |
a (Å) | 13.5223(4) | |
β (°) | 106.150(3) | |
R₁ (I > 2σ(I)) | 0.037 | |
Cg–Cg π-π distance (Å) | 3.9009(10) |
Table 2: Synthetic Optimization Checklist
Step | Critical Parameters | References |
---|---|---|
Precursor activation | EDC/NHS, anhydrous conditions | |
Coupling reaction | Solvent polarity, temperature | |
Purification | Gradient elution (EtOAc/Hex) |
Properties
Molecular Formula |
C19H20N2O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C19H20N2O2S/c1-2-11-23-14-9-7-13(8-10-14)18(22)21-19-16(12-20)15-5-3-4-6-17(15)24-19/h7-10H,2-6,11H2,1H3,(H,21,22) |
InChI Key |
GVVZJQRBVQKKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.